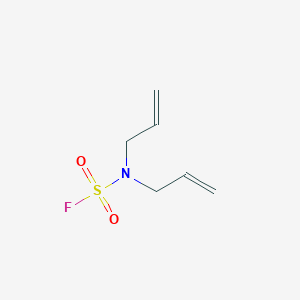

N,N-di-2-propen-1-yl-Sulfamoyl fluoride

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10FNO2S |

|---|---|

Molecular Weight |

179.21 g/mol |

IUPAC Name |

N,N-bis(prop-2-enyl)sulfamoyl fluoride |

InChI |

InChI=1S/C6H10FNO2S/c1-3-5-8(6-4-2)11(7,9)10/h3-4H,1-2,5-6H2 |

InChI Key |

YOWMMNJZTACASQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for N,n Di 2 Propen 1 Yl Sulfamoyl Fluoride and Analogues

Direct Fluorination Routes from Sulfamoyl Halides

A primary and straightforward method for synthesizing sulfamoyl fluorides involves the halogen exchange reaction of more readily available sulfamoyl chlorides. This transformation replaces the chlorine atom with fluorine, leveraging various fluorinating agents.

Anhydrous hydrogen fluoride (B91410) (HF) serves as a potent reagent for the synthesis of N,N-disubstituted sulfamoyl fluorides from their corresponding sulfamoyl halide precursors. google.cominhancetechnologies.com This method is applicable to a range of substrates, including N,N-dialkyl, N,N-dialkenyl, and N,N-dialkynyl derivatives. google.com The process involves contacting the sulfamoyl non-fluorohalide compound, such as N,N-di-2-propen-1-yl-sulfamoyl chloride, with anhydrous HF under conditions sufficient to facilitate the halogen exchange. google.com Anhydrous HF is a highly reactive superacid that can be produced from the reaction of fluorite ore with concentrated sulfuric acid or through the decomposition of fluorosilicic acid. inhancetechnologies.comfrontiersin.orgnih.govgoogle.com The direct use of this reagent allows for an efficient conversion to the desired sulfamoyl fluoride. google.com

Bismuth trifluoride (BiF₃) has been established as an effective fluorinating agent for producing N,N-branched sulfamoyl fluorides from sulfamoyl non-fluorohalides. justia.comgoogle.com This anhydrous process offers high product purity and quantitative yields. google.com The reaction involves heating the N,N-disubstituted sulfamoyl chloride with BiF₃. justia.com Bismuth trifluoride is a gray-white, water-insoluble powder that can be prepared by reacting bismuth(III) oxide with hydrofluoric acid. wikipedia.orgwikipedia.org

The general procedure involves mixing the sulfamoyl chloride with bismuth trifluoride and heating the mixture. For instance, the synthesis of N,N-dimethyl sulfamoyl fluoride was achieved by heating N,N-dimethyl sulfamoyl chloride with BiF₃ at 65°C for 2 hours, followed by an additional 15 hours at 100-110°C. justia.com The resulting product is then isolated by distillation under reduced pressure. justia.com This methodology is applicable to various analogues, including the synthesis of N,N-diethyl sulfamoyl fluoride. justia.com

| Substrate | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N,N-dimethyl sulfamoyl chloride | BiF₃ | 65, then 100-110 | 2, then 15 | >95 | justia.com |

| N,N-diethyl sulfamoyl chloride | BiF₃ | 65, then 100-110 | 2, then 15 | >93 | justia.com |

Amination-Based Synthesis Using Sulfuryl Fluoride Precursors

An alternative to halogen exchange is the direct construction of the N-S bond by reacting an amine with a sulfuryl fluoride-based reagent. This approach is particularly valuable as it builds the core sulfamoyl fluoride structure directly from the corresponding amine.

Gaseous sulfuryl fluoride (SO₂F₂) is a foundational reagent for the synthesis of sulfamoyl fluorides from amines. nih.gov The reaction typically involves bubbling SO₂F₂ gas through a solution containing a secondary amine, such as diallylamine (B93489), often in the presence of a base like triethylamine (B128534) (Et₃N) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov While effective for many secondary amines, this method can present challenges. google.comnih.gov For example, reactions with primary amines can lead to adducts that undergo further undesired reactions. nih.gov Furthermore, the synthesis of N,N-dimethylsulfamoyl fluoride from dimethylamine (B145610) hydrochloride and SO₂F₂ has been reported to yield product mixtures that are difficult to separate, rendering the process less economical for commercial scale-up. google.com The specialized equipment and safety precautions required for handling toxic SO₂F₂ gas have also limited its broad application in laboratory settings.

To overcome the challenges associated with using gaseous sulfuryl fluoride, solid, bench-stable reagents have been developed. pfizer.com A prominent example is [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), a crystalline, non-hygroscopic solid developed through a collaboration between Pfizer and BioDuro chemists. pfizer.comacs.orgnih.gov AISF serves as a convenient and safe alternative to SO₂F₂ gas for the synthesis of a wide array of sulfamoyl fluorides and fluorosulfates under mild, room-temperature conditions. acs.org

The reaction is typically carried out by stirring the amine substrate with AISF in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile, in the presence of a base. rsc.org 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is commonly used as the base. rsc.org The procedure is user-friendly, requires no specialized equipment, and demonstrates excellent substrate scope. pfizer.com

Representative Procedure for Sulfamoyl Fluoride Synthesis using AISF: To a solution of the amine (1.0 equiv) and AISF (1.2 equiv) in a solvent like THF or acetonitrile, a base such as DBU (2.2 equiv) is added. rsc.org The mixture is stirred at room temperature, and the reaction progress is monitored. rsc.org Upon completion, the mixture is worked up through dilution with an organic solvent, washing with aqueous acid and brine, drying, and concentration. The crude product is then purified, typically by silica (B1680970) gel flash chromatography.

| Amine Substrate | Reagent | Base | Solvent | Conditions | Reference |

| General Phenol (B47542) or Amine | AISF (1.2 equiv) | DBU (2.2 equiv) | THF | Room Temp, 10 min | |

| Benzylamine | AISF (1.2 equiv) | DBU (2.2 equiv) | Acetonitrile | Room Temp, ~3 h | rsc.org |

Catalytic Approaches to Sulfamoyl Fluoride Formation

While stoichiometric methods for sulfamoyl fluoride synthesis are well-established, catalytic approaches are of significant interest for improving efficiency and sustainability. Research into catalytic methods has primarily focused on the synthesis of sulfonyl fluorides (R-SO₂F) rather than sulfamoyl fluorides (R₂N-SO₂F). acs.org

Catalytic strategies for sulfonyl fluoride synthesis include metal-catalyzed formation of the C–S bond and catalytic radical generation followed by C–S bond formation. acs.org For example, a copper-catalyzed fluorosulfurylation of aryl diazonium salts has been reported as a catalytic radical approach. acs.org More recently, organocatalytic methods have been explored. The use of N-heterocyclic carbenes (NHCs) has been shown to catalyze the SuFEx reaction of sulfonyl fluorides with alcohols or amines to form sulfonates and sulfonamides. acs.org

Conversely, catalytic methods for the amidation of sulfonyl fluorides to form sulfonamides have also been developed, which represents the reverse of the amine fluorosulfonylation. A broad-spectrum catalytic method using a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives has been shown to be effective for the synthesis of sulfonamides from sulfonyl fluorides. chemrxiv.org Although these developments are significant for the broader field of sulfur(VI) fluoride chemistry, catalytic strategies for the direct synthesis of sulfamoyl fluorides from amines remain a less developed area requiring further investigation. acs.org

Photoredox-Catalyzed Radical Fluorosulfonamidation

A novel approach to the synthesis of sulfamoyl fluorides involves the direct radical fluorosulfonamidation of alkenes. chemrxiv.org This method has been largely overlooked until recently. chemrxiv.org A practical procedure has been developed utilizing bench-stable and redox-active pyridinium-based fluorosulfonamide reagents, which can be prepared from the inexpensive gas, sulfuryl fluoride (SO2F2). chemrxiv.org These crystalline salts, such as fluorosulfonyl-N-pyridinium tetrafluoroborate (B81430) (PNSF), facilitate a range of reactions, including the 1,2-difunctionalization of various alkenes under photoredox catalysis. chemrxiv.org

The reaction is initiated by visible light irradiation, which excites a photocatalyst. The excited photocatalyst then engages in a single electron transfer (SET) with the redox-active radical precursor, leading to the homolytic fission of the N-S bond and the generation of the desired fluorosulfonamide radical. nih.govchemrxiv.org This radical subsequently adds to an alkene to form a key radical intermediate. nih.gov This process allows for the construction of a diverse array of functionalized sulfamoyl fluoride compounds. chemrxiv.org

While specific examples detailing the synthesis of N,N-di-2-propen-1-yl-sulfamoyl fluoride using this method are not explicitly documented in the provided literature, the general applicability of this reaction to various alkenes suggests its potential for such a synthesis. The methodology has been successfully applied to a range of olefins, enabling the introduction of the fluorosulfonamide group. chemrxiv.orgchemrxiv.org

Table 1: Examples of Photoredox-Catalyzed Radical Fluorosulfonamidation of Alkenes Data extracted from studies on related compounds.

| Entry | Alkene Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Styrene | 2-Phenyl-2-(fluorosulfonamido)ethyl derivative | Moderate to Excellent |

| 2 | Various Alkenes | 1,2-Difunctionalized Sulfamoyl Fluorides | 35-89 |

| 3 | (Hetero)arenes | N-(Fluorosulfonyl) sulfonamides | Good |

| 4 | Phenylacetylene | β-Keto sulfones | Not specified |

Palladium-Catalyzed Hydrosulfonamidation as a Precursor Strategy

Palladium-catalyzed reactions represent another significant strategy for the synthesis of molecules containing sulfonamide groups. Specifically, palladium-catalyzed hydrosulfonylation of 1,3-dienes has been developed as a highly enantioselective and regioselective method to produce chiral allylic sulfones. nih.govnih.gov These reactions provide an efficient route to synthetically useful building blocks. nih.gov While the direct hydrosulfonamidation of dienes to produce N,N-diallyl sulfamoyl fluorides is not explicitly detailed, the principles of palladium-catalyzed hydrosulfonylation can be seen as a precursor strategy.

In these methodologies, a palladium catalyst, often in conjunction with a chiral ligand, facilitates the addition of a sulfonyl source, such as a sulfonyl hydrazide or a sulfinic acid, across a diene. nih.govnih.gov Mechanistic studies suggest that for hydrosulfonylation with sulfonyl hydrazides, the reaction may proceed through the formation of an allyl hydrazine (B178648) intermediate, followed by a rearrangement to the final product. nih.gov For hydrosulfonylation with sulfinic acids, the reaction is proposed to be initiated by a ligand-to-ligand hydrogen transfer, followed by a C-S bond reductive elimination. nih.gov

An efficient palladium-catalyzed remote hydrosulfonamidation of both terminal and internal alkenes has been developed using an N-fluoro-N-(fluorosulfonyl)-carbamate. This process yields primary N-alkyl-N-(fluorosulfonyl)-carbamates, which can then be converted to N-alkyl sulfamides. organic-chemistry.org This demonstrates the potential of palladium catalysis in forming C-N-S bonds, which is central to the synthesis of the target molecule.

Table 2: Examples of Palladium-Catalyzed Hydrosulfonylation of 1,3-Dienes Data extracted from studies on related compounds.

| Entry | Diene Substrate | Sulfonyl Source | Catalyst/Ligand | Product Type |

|---|---|---|---|---|

| 1 | Various 1,3-dienes | Sulfonyl hydrazides | Pd/Chiral spiro phosphoramidite | Chiral allylic sulfones |

| 2 | Various 1,3-dienes | Sulfinic acids | Pd/(R)-DTBM-Segphos | Chiral allylic sulfones |

| 3 | Allenes | Sulfinic acids | Pd(0) | Linear E-allylic sulfones |

Strategic Incorporation of Alkenyl Moieties in Sulfamoyl Fluoride Synthesis

The strategic incorporation of alkenyl moieties into sulfamoyl fluorides is crucial for developing functional molecules for various applications, including covalent inhibitors. nih.govchemrxiv.org One innovative approach is "Diversity Oriented Clicking" (DOC), which utilizes core "SuFExable" hubs like 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs) for the modular assembly of diverse compounds. nih.govchemrxiv.org

Through stereoselective Michael-type addition pathways, SASFs can react with a variety of nucleophiles to yield β-substituted alkenyl sulfonyl fluorides as single isomers with minimal need for purification. nih.govchemrxiv.org This method significantly broadens the range of accessible sulfamoyl fluorides with alkenyl functionalities. nih.govchemrxiv.org

General synthetic routes for sulfamoyl fluorides often involve the reaction of a secondary amine with sulfuryl fluoride (SO2F2). google.com This method has been used to prepare compounds such as di(prop-2-yn-1-yl)sulfamoyl fluoride. google.com It is plausible that a similar approach could be employed for the synthesis of this compound from diallylamine and sulfuryl fluoride. Additionally, patent literature describes processes for preparing N,N-dialkenyl sulfamoyl fluoride compounds. google.comgoogle.com

The development of bench-stable, solid fluorosulfonyl radical reagents has also enabled radical fluorosulfonylation of olefins under photoredox conditions, offering another avenue for incorporating the sulfamoyl fluoride group into molecules containing alkenyl moieties. nih.gov

Reactivity and Mechanistic Investigations of N,n Di 2 Propen 1 Yl Sulfamoyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity

The SuFEx reaction is a cornerstone of modern chemical synthesis, valued for its efficiency and broad applicability. Generally, sulfamoyl fluorides participate in nucleophilic substitution at the sulfur center, leading to the formation of sulfamides. This process can often be accelerated through catalysis.

Nucleophilic Coupling with Amines and Silyl (B83357) Amines for Sulfamide (B24259) Formation

The reaction of sulfamoyl fluorides with primary or secondary amines is a fundamental method for the synthesis of sulfamides. The use of silylated amines, such as N-(trimethylsilyl)amines, has been shown to be advantageous in these couplings. The silicon atom acts as a fluoride scavenger, driving the reaction forward and often leading to higher yields under milder conditions. While this is a general principle for SuFEx reactions, specific examples and yield data for the reaction of N,N-di-2-propen-1-yl-Sulfamoyl fluoride with various amines or silyl amines are not currently available in the literature.

Activation Strategies in SuFEx Reactions (Lewis Acid and Lewis Base Catalysis)

To enhance the reactivity of the often-stable S-F bond in sulfamoyl fluorides, various activation strategies have been developed. Lewis acids, such as calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), have proven effective in catalyzing the SuFEx reaction by coordinating to the fluorine atom and increasing the electrophilicity of the sulfur center. researchgate.netnih.gov Concurrently, Lewis bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can activate the amine nucleophile. researchgate.net This dual activation approach has been successfully applied to a range of sulfamoyl fluorides. However, the application of these specific catalytic systems to this compound has not been documented.

Chemoselectivity and Orthogonal Reactivity within SuFEx Frameworks

A key feature of SuFEx chemistry is its high degree of chemoselectivity, allowing for reactions to proceed in the presence of other functional groups. This "click" nature enables the construction of complex molecules with high precision. The interplay between the sulfamoyl fluoride group and the allyl moieties in this compound presents an interesting case for studying orthogonal reactivity. In principle, one could selectively react at the sulfur center while leaving the allyl groups intact for subsequent transformations, or vice versa. However, empirical studies to demonstrate and quantify this chemoselectivity for this specific compound are yet to be reported.

Reactivity of the Allyl Moieties

The two allyl groups in this compound offer avenues for a variety of chemical transformations, including hydrofunctionalization and polymerization.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions, such as hydroamination, hydrothiolation, or hydroboration, on the allyl double bonds could provide a route to more complex and functionalized derivatives. These reactions would add functionality to the termini of the allyl chains, expanding the synthetic utility of the molecule. At present, there are no published studies detailing the hydrofunctionalization of this compound.

Polymerization Behavior (e.g., Radical Polymerization, Metathesis)

Diallyl compounds are known to undergo polymerization through various mechanisms. Radical polymerization of diallyl monomers can lead to the formation of crosslinked or cyclized polymers. The specific kinetics and the structure of the resulting polymer from this compound have not been investigated.

Alternatively, ring-closing metathesis (RCM) could potentially be employed to form a cyclic sulfamide, provided a suitable diene partner is introduced, or intermolecular metathesis polymerization could yield linear polymers. These possibilities remain theoretical in the absence of experimental investigation.

Cycloaddition Reactions

Information not available.

Reaction Mechanistic Studies

Role of Nucleophile Deprotonation in Reaction Course

Information not available.

Kinetic and Thermodynamic Aspects of S-F Bond Activation

Information not available.

Advanced Spectroscopic and Structural Characterization of N,n Di 2 Propen 1 Yl Sulfamoyl Fluoride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For N,N-di-2-propen-1-yl-Sulfamoyl Fluoride (B91410), a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for confirming its molecular structure and assessing its purity.

¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation and Purity Assessment

¹H NMR (Proton NMR): A ¹H NMR spectrum would be expected to show distinct signals for the protons of the two equivalent allyl groups. This would include signals for the methylene (B1212753) protons adjacent to the nitrogen atom (-N-CH₂-), the vinylic proton (-CH=), and the terminal vinylic protons (=CH₂). The chemical shifts, integration values (proton count), and coupling patterns (splitting) would confirm the presence and connectivity of these groups.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. One would expect to see signals corresponding to the methylene carbon adjacent to the nitrogen and the two distinct vinylic carbons of the allyl group.

¹⁹F NMR (Fluorine-19 NMR): As a compound containing a fluorine atom, ¹⁹F NMR is a crucial tool. It would show a single signal corresponding to the fluorine atom of the sulfamoyl fluoride group (-SO₂F). The chemical shift of this signal is highly sensitive to the electronic environment, providing direct evidence for the presence of the S-F bond.

2D NMR Techniques for Connectivity Elucidation

To unambiguously establish the bonding framework, two-dimensional (2D) NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the allyl groups, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. These techniques would definitively map the connectivity from the protons to the carbon skeleton, confirming the N,N-diallyl substitution pattern.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of N,N-di-2-propen-1-yl-Sulfamoyl Fluoride would be expected to show characteristic absorption bands for the sulfonyl group (S=O), typically strong absorptions in the regions of 1420-1380 cm⁻¹ (asymmetric stretch) and 1200-1170 cm⁻¹ (symmetric stretch). Additionally, bands corresponding to the C=C double bond of the allyl groups (around 1645 cm⁻¹) and C-H bonds would be visible. The S-F stretching frequency would also be a key diagnostic peak.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The S=O and C=C stretching vibrations are typically also Raman active and would help to confirm the functional groups identified by FT-IR.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₆H₁₀FNO₂S), HRMS would measure the mass-to-charge ratio of the molecular ion with very high accuracy. The experimentally determined mass would be compared to the calculated theoretical mass for the proposed formula, and a match within a very small tolerance (typically <5 ppm) would serve as definitive verification of the molecular formula.

Computational and Theoretical Chemistry Studies on N,n Di 2 Propen 1 Yl Sulfamoyl Fluoride

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in providing detailed insights into the molecular characteristics of N,N-di-2-propen-1-yl-Sulfamoyl Fluoride (B91410). These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other properties of the molecule.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in molecules, providing a description of bonding that aligns with Lewis structures. nih.govresearchgate.net For N,N-di-2-propen-1-yl-Sulfamoyl Fluoride, an NBO analysis would reveal the nature of the covalent bonds, the hybridization of the atomic orbitals, and the distribution of electronic charge on each atom.

This analysis would quantify the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals, indicating hyperconjugative and resonance interactions within the molecule. For instance, the interaction between the nitrogen lone pair and the antibonding orbitals of the sulfur-oxygen and sulfur-fluorine bonds can be evaluated, providing insight into the electronic stability of the molecule. The analysis also yields natural atomic charges, which are crucial for understanding the molecule's electrostatic properties.

Table 1: Hypothetical NBO Analysis Data for this compound

| Atom | Natural Charge (e) | Hybridization |

| S | +1.5 to +2.0 | sp³ |

| O | -0.7 to -1.0 | sp² |

| N | -0.5 to -0.8 | sp² |

| F | -0.4 to -0.6 | sp³ |

| C (allyl) | Varied | sp² and sp³ |

Note: This table presents expected ranges of values based on general principles of computational chemistry for similar functional groups and is for illustrative purposes only, as specific literature data for this compound is unavailable.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for identifying the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic interactions.

For this compound, the MEP map would show regions of negative potential (typically colored in shades of red and yellow) and positive potential (typically in shades of blue). The areas of negative potential, concentrated around the electronegative oxygen and fluorine atoms, represent sites susceptible to electrophilic attack. Conversely, regions of positive potential, likely found around the hydrogen atoms and the sulfur atom, indicate sites prone to nucleophilic attack. The MEP map thus provides a qualitative prediction of the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

An FMO analysis of this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution. The HOMO is expected to be localized primarily on the nitrogen atom and the allyl groups, which are the most electron-rich parts of the molecule. The LUMO is likely to be centered on the sulfamoyl fluoride group, particularly on the sulfur atom and its bonds to the electronegative oxygen and fluorine atoms. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Hypothetical FMO Data for this compound

| Parameter | Energy (eV) |

| HOMO | -8.0 to -10.0 |

| LUMO | -1.0 to +1.0 |

| HOMO-LUMO Gap | 7.0 to 11.0 |

Note: This table presents expected ranges of values based on general principles of computational chemistry for similar functional groups and is for illustrative purposes only, as specific literature data for this compound is unavailable.

Conformational Landscape and Energetic Profiling

The presence of rotatable bonds in this compound, such as the S-N and N-C bonds, gives rise to multiple possible conformations. A computational conformational analysis would involve systematically rotating these bonds and calculating the energy of the resulting geometries. This process generates a potential energy surface that reveals the most stable (lowest energy) conformations and the energy barriers between them.

This energetic profiling is crucial for understanding the molecule's preferred three-dimensional structure, which in turn influences its physical properties and biological activity. The relative populations of different conformers at a given temperature can be estimated from their calculated energies using the Boltzmann distribution.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and any intermediates and transition states, a reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

Characterizing the geometry and energy of the transition state is key to understanding the reaction's kinetics. For instance, modeling the reaction of this compound with a nucleophile would involve identifying the transition state for the nucleophilic attack on the sulfur atom. The calculated activation energy would provide an estimate of the reaction rate.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can predict various spectroscopic parameters for this compound, which can be compared with experimental data to confirm the molecule's structure.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. Each calculated frequency can be animated to visualize the corresponding vibrational mode, such as the stretching and bending of specific bonds (e.g., S=O, S-F, C=C). This allows for the assignment of experimental spectral bands to specific molecular motions.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for nuclei such as ¹H, ¹³C, ¹⁵N, and ¹⁹F can also be calculated. These predictions are highly sensitive to the electronic environment of each nucleus. By comparing the calculated chemical shifts with experimental NMR spectra, the proposed molecular structure can be validated.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| S=O stretching frequency | 1350-1450 cm⁻¹ |

| S-F stretching frequency | 700-800 cm⁻¹ |

| ¹⁹F NMR chemical shift | +40 to +70 ppm (relative to CCl₃F) |

| ¹H NMR (allyl protons) | 3.5-6.0 ppm |

Note: This table presents expected ranges of values based on general principles of computational chemistry for similar functional groups and is for illustrative purposes only, as specific literature data for this compound is unavailable.

Applications in Chemical Synthesis and Materials Science Academic Focus

Reagent in Diverse Organic Transformations

The reactivity of the sulfamoyl fluoride (B91410) moiety in N,N-di-2-propen-1-yl-Sulfamoyl fluoride allows for its use as a versatile building block in a variety of organic transformations. The SuFEx reaction, in particular, has enabled the efficient formation of sulfamide (B24259) and sulfamate (B1201201) linkages, which are important motifs in medicinal chemistry and materials science.

Construction of Sulfamide and Sulfamate Linkages

This compound is a key reagent for the synthesis of unsymmetrical sulfamides through the SuFEx reaction. This process involves the reaction of the sulfamoyl fluoride with a primary or secondary amine, leading to the formation of a stable sulfamide bond. The reaction is typically carried out in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the fluoride exchange. The mild reaction conditions and high functional group tolerance of the SuFEx process make it a powerful tool for the synthesis of a wide range of sulfamide-containing molecules.

While the primary application of this compound is in the formation of sulfamide bonds, the principles of SuFEx chemistry also extend to the synthesis of sulfamates. In this case, the sulfamoyl fluoride would react with an alcohol or a phenol (B47542) to yield the corresponding sulfamate. The development of catalytic systems, such as the combination of a calcium(II) salt and an organic base, has been shown to facilitate the SuFEx reaction for the synthesis of both sulfamides and sulfamates from sulfamoyl fluorides.

Functionalization of Complex Molecules through SuFEx

The SuFEx reaction provides a powerful strategy for the late-stage functionalization of complex molecules, including pharmaceuticals and natural products. By incorporating a sulfamoyl fluoride handle, such as the one present in this compound, into a molecule, it becomes possible to introduce a variety of functional groups through subsequent SuFEx reactions. This approach allows for the rapid diversification of molecular scaffolds and the exploration of structure-activity relationships. The allyl groups on this compound offer additional opportunities for post-synthetic modification through well-established alkene chemistries.

Polymer Science and Engineering

In the realm of polymer science, this compound serves as a valuable monomer for the synthesis of functional polymers and networks. Its bifunctional nature, combining the reactive sulfamoyl fluoride with two polymerizable or modifiable allyl groups, allows for the creation of a diverse range of macromolecular architectures.

Synthesis of Polysulfamides via SuFEx Click Polymerization

A significant application of sulfamoyl fluorides is in the synthesis of polysulfamides, a class of polymers analogous to polyureas. The step-growth polymerization of bis(sulfamoyl fluoride) monomers with diamines via SuFEx click chemistry yields high molecular weight polysulfamides with tunable properties. These polymers exhibit high thermal stability and their glass transition temperatures can be modulated by the choice of monomers. While specific data for the homopolymerization of a monomer derived from this compound is not detailed in the provided search results, the general principles of SuFEx polymerization strongly suggest its utility in creating polysulfamides with pendant allyl groups.

Table 1: Representative Polysulfamides Synthesized via SuFEx Chemistry

| Monomer 1 (Bis-amine) | Monomer 2 (Bis-sulfamoyl fluoride) | Polymer Mn ( kg/mol ) | Polymer Dispersity (Đ) |

|---|---|---|---|

| 4,4'-Oxydianiline | 1,4-Phenylenebis(sulfamoyl fluoride) | 7.9 | 1.8 |

| 1,6-Hexanediamine | 1,3-Phenylenebis(sulfamoyl fluoride) | 5.2 | 1.6 |

Development of Degradable Polymer Systems

Research has demonstrated that polysulfamides, particularly those derived from aromatic amines, can be designed for chemical recycling. Hydrolysis studies have shown that these polymers can be degraded back to their constituent monomers, offering a pathway towards more sustainable polymer systems. The incorporation of functionalities that can be cleaved under specific conditions is a key strategy in the design of degradable polymers. The sulfamide linkage itself can be susceptible to hydrolysis, and the presence of other functional groups can further tune the degradation profile.

Incorporation into Functional Polymers and Networks

The allyl groups of this compound are particularly significant for the creation of functional polymers and networks. These groups can undergo a variety of post-polymerization modifications, such as thiol-ene reactions, to introduce a wide range of functionalities. This allows for the tailoring of the polymer's properties for specific applications. Furthermore, the allyl groups can be utilized in cross-linking reactions to form robust polymer networks. This is particularly useful for the development of materials such as hydrogels, elastomers, and coatings, where the network structure dictates the material's mechanical and physical properties. The ability to form crosslinked networks is a key feature in the design of advanced materials for biomedical and other technological applications.

Electrochemical Applications

The unique structural features of this compound, namely the sulfamoyl fluoride group and the two reactive allyl moieties, suggest its potential utility in electrochemical systems, particularly in the formulation of electrolytes for energy storage devices.

While direct experimental data on this compound as an electrolyte additive is not extensively documented in public literature, its potential can be inferred from studies on related sulfamoyl fluoride and vinyl-containing compounds. rsc.orgmit.edu Sulfonyl and sulfamoyl fluorides are being investigated as functional electrolyte additives for lithium metal batteries. mit.edu The nitrogen center in the sulfamoyl fluoride group is believed to aid in Li+ coordination, which can be beneficial for electrolyte performance, while also preventing the structural fragmentation of the additive during the demanding electrochemical cycles. mit.edu

The presence of the two allyl (2-propen-1-yl) groups is particularly noteworthy. It is hypothesized that these unsaturated groups could undergo electropolymerization on the electrode surface. This process would lead to the formation of a stable and robust solid electrolyte interphase (SEI) layer. A well-formed SEI is critical for the longevity and safety of lithium batteries, as it prevents direct contact between the highly reactive lithium metal anode and the electrolyte, thus minimizing side reactions and dendrite formation. The concept of using vinyl-containing additives for SEI formation is established; for instance, vinyl sulfonyl fluoride (VSF) has been designed as a bifunctional additive to stabilize both the SEI on the anode and the cathode-electrolyte interphase (CEI). rsc.org

Based on these principles, this compound could function as a multifunctional additive:

The sulfamoyl fluoride moiety would contribute to the inorganic components of the SEI, potentially forming lithium fluoride (LiF), a highly desirable component for a stable SEI.

The allyl groups could polymerize to form a flexible and resilient organic polymer backbone for the SEI.

This combination of a fluoride source and polymerizable units within a single molecule could lead to the in-situ formation of a hybrid organic-inorganic SEI with superior properties, such as enhanced ionic conductivity and mechanical stability.

Table 1: Potential Contributions of this compound as an Electrolyte Additive

| Molecular Moiety | Potential Function in Battery Electrolyte | Anticipated Benefit |

| Sulfamoyl Fluoride (-SO₂F) | Decomposes to form LiF and other sulfur-containing species | Formation of a stable, ionically conductive inorganic SEI layer |

| N,N-diallyl groups | Undergoes electropolymerization on the electrode surface | Creates a flexible and stable polymer matrix for the SEI |

| Nitrogen Atom | Coordinates with Li⁺ ions | May improve Li⁺ transport properties within the electrolyte |

Further research is required to validate these hypotheses and to evaluate the electrochemical performance of electrolytes containing this compound.

Chemical Biology Probes

Sulfur(VI) fluorides (SVI-F) have emerged as a significant class of electrophilic functionalities for the covalent modification of proteins. nih.govnih.gov These "warheads" can react with a variety of nucleophilic amino acid residues, making them valuable tools for chemical biology and drug discovery. nih.govnih.gov this compound fits within this class of compounds and presents unique characteristics for its use as a chemical biology probe.

The sulfamoyl fluoride group in this compound serves as a "warhead" that can covalently bond to nucleophilic residues on biomolecules, such as proteins. Unlike more aggressive electrophiles, sulfonyl fluorides exhibit a balanced reactivity, allowing for more controlled and selective targeting of proteins. nih.gov They are known to react with several amino acid side chains, including lysine, tyrosine, histidine, and serine. nih.govnih.gov

The development of this compound as a chemical probe involves leveraging this reactivity. By attaching this compound to a larger molecule with an affinity for a specific protein (a "scaffold" or "ligand"), researchers can create a probe that first binds to the target protein in a non-covalent manner and then forms a permanent covalent bond. This two-step process enhances the specificity of the probe.

The presence of the two allyl groups offers an additional layer of functionality. These groups can serve as handles for further chemical modification, for example, through click chemistry or other bioorthogonal reactions. This would allow for the attachment of reporter tags, such as fluorophores or biotin, enabling the visualization or isolation of the modified protein.

A key area of research in chemical biology is the mapping of reactive amino acids across the proteome, which can help in identifying new drug targets and understanding protein function. Sulfamoyl fluoride scaffolds, including N,N-disubstituted variants like this compound, are valuable tools for this purpose. nih.gov

Studies have shown that the reactivity of sulfur(VI) fluorides can be tuned by altering the substituents. nih.gov Generally, N,N-disubstituted sulfamoyl fluorides exhibit lower intrinsic reactivity compared to aryl sulfonyl fluorides. This reduced reactivity can be advantageous, as it may lead to higher selectivity for particularly reactive or accessible nucleophilic residues within a protein's binding pocket, minimizing off-target labeling.

The investigation of protein reactivity profiles using a probe like this compound would typically involve:

Synthesizing a library of probes where the N,N-diallylsulfamoyl fluoride moiety is attached to different targeting scaffolds.

Incubating these probes with cells or cell lysates.

Using proteomic techniques, such as mass spectrometry, to identify the proteins that have been covalently modified by the probes and to pinpoint the specific amino acid residues that have reacted.

This approach can provide a detailed map of protein reactivity, offering insights into the "ligandable proteome" and revealing new opportunities for therapeutic intervention. nih.govresearchgate.net

Table 2: Reactivity of Sulfonyl Fluoride Probes with Nucleophilic Amino Acids

| Amino Acid | Nucleophilic Group | Reactivity with Sulfonyl Fluorides |

| Lysine | ε-amino group | Reactive |

| Tyrosine | Phenolic hydroxyl group | Reactive |

| Serine | Hydroxyl group | Reactive |

| Threonine | Hydroxyl group | Reactive |

| Histidine | Imidazole ring | Reactive |

| Cysteine | Thiol group | Reactive |

This table summarizes the general reactivity of sulfonyl fluoride-based probes with common nucleophilic amino acid residues found in proteins. nih.govnih.gov The specific reactivity and selectivity of this compound would be influenced by the protein's local environment and the nature of the scaffold to which it is attached.

Future Perspectives and Emerging Research Avenues

Novel Catalyst Development for Enhanced Reactivity and Selectivity

The reactivity of the sulfur-fluorine bond is a key attribute of sulfamoyl fluorides. Future research will likely focus on developing novel catalytic systems to precisely control the reactions of N,N-di-2-propen-1-yl-Sulfamoyl Fluoride (B91410). While base catalysis has been traditionally used to activate sulfonyl fluorides, recent advancements point towards more sophisticated catalytic strategies. nih.gov

N-Heterocyclic Carbenes (NHCs) are emerging as potent organocatalysts for activating various S(VI) fluorides, including sulfamoyl fluorides. bohrium.comresearchgate.net These catalysts can facilitate reactions under mild conditions with broad substrate compatibility, offering a robust platform for synthesizing diverse sulfonamide compounds. researchgate.net Another avenue involves the use of metal Lewis acids, such as calcium triflimide, which have proven effective in activating S(VI) fluorides for reactions with amines. researchgate.net

Future work could focus on designing catalysts that differentiate between the sulfamoyl fluoride group and the allyl groups, or that enable chemo-selective transformations in the presence of other functional moieties. The development of chiral catalysts could also open pathways to enantioselective syntheses.

Table 1: Potential Catalytic Systems for N,N-di-2-propen-1-yl-Sulfamoyl Fluoride Activation

| Catalyst Class | Example Catalyst | Potential Application | Anticipated Advantage |

|---|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | Imidazolium-derived carbenes | Selective S-N bond formation | Mild conditions, high functional group tolerance |

| Lewis Acids | Calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) | Activation for SuFEx reactions | Effective for hindered substrates |

| Transition Metals | Palladium complexes | Cross-coupling reactions | Direct installation of sulfamoyl moiety |

Integration into Flow Chemistry and Automation for Scalable Synthesis

The synthesis and manipulation of reactive compounds like sulfamoyl fluorides can benefit significantly from the enhanced safety and control offered by flow chemistry. Continuous-flow microreactors provide superior heat and mass transfer, allowing for reactions with hazardous reagents or unstable intermediates to be performed safely and efficiently. nih.gov

The in-flow generation of gaseous reagents like sulfuryl fluoride (SO₂F₂) has been demonstrated for the rapid synthesis of fluorosulfates and sulfamoyl fluorides. nih.govnih.gov This approach avoids the handling and storage of toxic gases. A similar strategy could be adapted for the continuous, on-demand synthesis of this compound, feeding diallylamine (B93489) and a suitable fluorinating agent into a microfluidic device. This would enable safer, scalable production and direct integration into subsequent reaction or polymerization streams, minimizing handling and decomposition. Automation and real-time reaction monitoring (e.g., via inline NMR or IR spectroscopy) would further enhance process control and optimization.

Exploration of Advanced Polymer Architectures

The dual allyl groups of this compound make it an ideal monomer or cross-linking agent for creating advanced polymer architectures. The well-established reactivity of sulfonyl fluorides in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry opens up possibilities for post-polymerization modification. rsc.orgmdpi.com

Future research could explore several polymer architectures:

Linear Polymers: Radical polymerization of the allyl groups could yield linear polymers with pendant sulfamoyl fluoride groups along the backbone. These reactive sites can be subsequently functionalized using SuFEx chemistry to attach various molecules, creating functional materials for applications such as drug delivery or specialty coatings.

Cross-linked Networks: As a difunctional monomer, it can be used to create highly cross-linked polymer networks or hydrogels. The properties of these materials could be tuned by co-polymerizing it with other monomers.

Dendrimers and Hyperbranched Polymers: The molecule could serve as a core or a branching unit in the synthesis of complex, three-dimensional polymer structures.

The combination of polymerization via the allyl groups and orthogonal modification via the sulfamoyl fluoride group provides a powerful toolkit for designing materials with precisely controlled structures and properties.

Machine Learning and AI in Predicting Reactivity and Applications

The reactivity of sulfonyl fluorides is often complex, with outcomes highly dependent on the substrate, reagents, and conditions. ucla.edu Machine learning (ML) and artificial intelligence (AI) are powerful tools for navigating this complexity. ML algorithms, such as random forests, can be trained on high-throughput experimentation (HTE) data to predict reaction yields and identify optimal conditions for new substrates without the need for exhaustive screening. ucla.edu

For this compound, an ML model could be developed to predict its reactivity in SuFEx reactions with a large library of nucleophiles (alcohols, amines, etc.). The model would be trained on a dataset of experimental results, using molecular descriptors of the nucleophiles and reaction parameters as inputs. This predictive power would accelerate the discovery of new reactions and the synthesis of novel sulfonamide derivatives. nih.gov Furthermore, AI could be used to predict the properties of polymers derived from this monomer, guiding the design of new materials with desired characteristics for specific applications.

Table 2: Application of Machine Learning in this compound Research

| ML Application Area | Algorithm Example | Input Data | Predicted Output | Potential Impact |

|---|---|---|---|---|

| Reaction Optimization | Gaussian Process Regression | Substrate features, catalyst, solvent, temperature | Reaction yield, selectivity | Rapid identification of optimal SuFEx conditions |

| Virtual Screening | Random Forest Classifier | Molecular descriptors of nucleophiles | High-yield reaction probability | Efficient discovery of new derivatives |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net Incorporating fluorine-containing building blocks into MCRs is a key strategy for the synthesis of novel bioactive compounds. researchgate.net

This compound is an attractive candidate for the design of new MCRs. Its distinct reactive sites—the electrophilic sulfur center and the nucleophilic/radically polymerizable allyl groups—could participate in different types of transformations. For instance, an MCR could be designed where the sulfamoyl fluoride reacts with a bifunctional molecule containing both an amine and a diene, leading to a complex heterocyclic structure via a combined SuFEx and subsequent intramolecular Diels-Alder reaction involving one of the allyl groups. The development of such MCRs would provide rapid access to structurally complex and diverse molecular libraries for screening in drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N-di-2-propen-1-yl-Sulfamoyl fluoride, and what experimental parameters require optimization?

- Methodological Answer : Analogous to the synthesis of N,N-di-2-propyn-1-yl-Sulfamoyl fluoride (propargyl derivative), allylamine (propenyl derivative) can react with sulfamoyl fluoride under controlled conditions. Key parameters include solvent choice (e.g., anhydrous dichloromethane), temperature (0–5°C to minimize side reactions), and stoichiometric ratios. However, the reactivity of allyl groups (sp² hybridized carbons) may necessitate longer reaction times or catalysts like triethylamine to enhance nucleophilic substitution efficiency .

Q. How can researchers determine the solubility profile of this compound in various organic solvents?

- Methodological Answer : Conduct a systematic solubility screen using polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane). Gravimetric analysis or UV-Vis spectroscopy can quantify solubility. For example, reports that the propynyl analog dissolves readily in DMSO and ethanol, suggesting similar behavior for the propenyl derivative, though steric differences may reduce solubility in nonpolar solvents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Store separately from strong oxidizers (e.g., peroxides) to prevent violent reactions. Emergency protocols should include immediate rinsing with water for eye exposure and ethanol for skin decontamination. Institutional safety training must emphasize these practices, as highlighted in chemical handling guidelines .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 19F NMR : Detects the sulfamoyl fluoride group (δ ~40–50 ppm). Compare with analogs like N,N-bis(trifluoromethyl)sulfamoyl fluoride (δ 43.2 ppm) .

- IR Spectroscopy : Confirm S=O stretches (~1350–1200 cm⁻¹) and S-F bonds (~800–700 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ for C₆H₉FNO₂S, theoretical m/z 178.0378). Cross-reference with PubChem data for structurally related sulfamoyl fluorides .

Q. How can researchers resolve contradictions between historical fluoride content data and modern analytical results?

- Methodological Answer : Historical methods (e.g., ion-selective electrodes) may underestimate fluoride due to matrix interference. Validate using modern techniques:

- Ion Chromatography (IC) : Quantifies free fluoride ions with <5% error.

- Fluoride-Specific Microelectrodes : Minimize sample contamination.

- Cross-Validation : Compare results across multiple labs, as outdated datasets (e.g., pre-2000) often lack reproducibility in fluorinated compound studies .

Q. What mechanistic insights guide the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The allyl groups’ electron-withdrawing nature activates the sulfamoyl fluoride moiety for nucleophilic attack. For example:

- SN2 Mechanism : Primary amines (e.g., benzylamine) displace fluoride, forming sulfonamides. Monitor reaction progress via 19F NMR (disappearance of the S-F signal).

- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) may require elevated temperatures (60–80°C) to overcome steric hindrance from allyl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.